

# Terbium-155: A New Frontier in Oncological Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-155 |           |
| Cat. No.:            | B1209105    | Get Quote |

An In-depth Technical Guide on the Diagnostic Radionuclide **Terbium-155** for Researchers, Scientists, and Drug Development Professionals.

#### Introduction

In the rapidly evolving landscape of nuclear medicine, the quest for radionuclides that can offer precise diagnostic information to guide therapeutic strategies is paramount. **Terbium-155** (155Tb), a radiolanthanide, has emerged as a highly promising candidate for Single Photon Emission Computed Tomography (SPECT) imaging in oncology. Its unique decay characteristics, favorable half-life, and chemical similarity to other therapeutic radiolanthanides position it as a cornerstone of the "matched-pair" theranostic approach, enabling personalized medicine. This technical guide provides a comprehensive overview of 155Tb, from its production and fundamental properties to detailed experimental protocols and preclinical evidence supporting its use as a diagnostic radionuclide in oncology.

## **Core Properties of Terbium-155**

**Terbium-155** is distinguished by its decay properties, which are ideally suited for high-resolution SPECT imaging.[1][2][3] It decays via electron capture to stable Gadolinium-155 (155Gd) with a half-life of 5.32 days.[4][5][6] This half-life is advantageous for studying the biodistribution of radiopharmaceuticals over several days, accommodating the pharmacokinetics of various targeting molecules, from small peptides to larger antibodies.[1][7]



A key feature of  $^{155}$ Tb is its emission of low-energy gamma ( $\gamma$ )-rays, primarily at 86.6 keV (32.0%) and 105.3 keV (25.1%), which are optimal for SPECT imaging, providing excellent image contrast and resolution.[4][5] Notably,  $^{155}$ Tb is one of the few radiolanthanides suitable for SPECT that does not have accompanying  $\beta^+$  or  $\beta^-$  emissions, resulting in a lower radiation dose to the patient during diagnostic procedures.[1][2]

### **Production of Terbium-155**

The availability of <sup>155</sup>Tb in sufficient quantities and high purity is crucial for its clinical translation.[1] Several production routes have been investigated:

- Proton-induced spallation on tantalum (Ta) targets followed by on-line mass separation at facilities like CERN's ISOLDE has been a primary source for preclinical studies.[1][7]
- Cyclotron-based production is being explored to enhance accessibility. This involves proton irradiation of enriched Gadolinium (Gd) targets, primarily through the <sup>155</sup>Gd(p,n)<sup>155</sup>Tb and <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb nuclear reactions.[4][8][9] The <sup>156</sup>Gd(p,2n)<sup>155</sup>Tb reaction has shown higher production yields, though the <sup>155</sup>Gd(p,n)<sup>155</sup>Tb reaction can be performed at lower energies available at many medical cyclotrons.[4]

## The Theranostic Paradigm with Terbium Isotopes

The true potential of <sup>155</sup>Tb is realized within the "terbium quadruplet," a unique family of isotopes of the same element that offer a complete theranostic toolkit.[1][10][11][12] This concept allows for diagnosis, therapy, and post-treatment monitoring using radiopharmaceuticals with identical chemical and pharmacokinetic properties.[1][10][11]

- 152Tb (PET imaging): A positron emitter for high-resolution PET imaging.[1][11]
- 155Tb (SPECT imaging): The diagnostic focus of this guide.
- ¹⁶¹Tb (β⁻ therapy): A therapeutic radionuclide with similar decay characteristics to the clinically established ¹⁷⊓Lu, but with the added benefit of co-emitted Auger electrons, making it particularly effective for treating micrometastases.[¹][²]
- 149Tb (α therapy): An alpha-emitter for high linear energy transfer (LET) targeted alpha therapy.[1]



This matched-pair approach allows for accurate pre-therapeutic dosimetry and patient stratification using <sup>155</sup>Tb-SPECT, followed by targeted radionuclide therapy with <sup>161</sup>Tb or <sup>149</sup>Tb.



Click to download full resolution via product page

Workflow of the Theranostic Approach with Terbium Isotopes

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies involving <sup>155</sup>Tb.

Table 1: Decay Characteristics of **Terbium-155** 

| Property                            | Value                 | Reference(s) |
|-------------------------------------|-----------------------|--------------|
| Half-life                           | 5.32 days             | [4][5][6]    |
| Decay Mode                          | Electron Capture (EC) | [1][5]       |
| Principal Gamma Emissions           | 86.6 keV (32.0%)      | [4][5]       |
| 105.3 keV (25.1%)                   | [4][5]                |              |
| 42.3-49.3 keV (various intensities) | [5]                   |              |
| Average Auger<br>Electrons/decay    | 13.9                  | [5]          |

Table 2: Production of **Terbium-155** via Cyclotron



| Nuclear<br>Reaction                       | Proton Energy | Production<br>Yield | Radionuclidic<br>Purity                  | Reference(s) |
|-------------------------------------------|---------------|---------------------|------------------------------------------|--------------|
| <sup>155</sup> Gd(p,n) <sup>155</sup> Tb  | ~10 MeV       | ~200 MBq            | High                                     | [4][8]       |
| <sup>156</sup> Gd(p,2n) <sup>155</sup> Tb | ~23 MeV       | Up to 1.7 GBq       | Lower (coproduction of other Tbisotopes) | [4][8]       |

Table 3: Preclinical SPECT Imaging Performance of 155Tb

| Imaging Parameter                            | Collimator                                       | Value     | Reference(s) |
|----------------------------------------------|--------------------------------------------------|-----------|--------------|
| Spatial Resolution                           | High-Energy Ultra-<br>High Resolution<br>(HEUHR) | < 0.85 mm | [5][6]       |
| Ultra-High Sensitivity<br>(UHS)              | ≥ 1.30 mm                                        | [6]       |              |
| Quantitative Accuracy (Recovery Coefficient) | HEUHR                                            | Up to 92% | [6]          |

Table 4: In Vitro and In Vivo Performance of 155Tb-Radiopharmaceuticals



| Radiopharmac<br>eutical               | Cell Line <i>l</i><br>Tumor Model     | In Vitro Uptake | Tumor-to-<br>Kidney Ratio<br>(in vivo)       | Reference(s) |
|---------------------------------------|---------------------------------------|-----------------|----------------------------------------------|--------------|
| [ <sup>155</sup> Tb]Tb-<br>DOTATOC    | AR42J<br>(somatostatin<br>receptor +) | Not specified   | Excellent tumor visualization                | [7][8]       |
| [ <sup>155</sup> Tb]Tb-crown-<br>TATE | AR42J                                 | Not specified   | 6.3 : 1                                      | [13]         |
| [ <sup>155</sup> Tb]Tb-DOTA-<br>NT    | HT29<br>(neurotensin<br>receptor +)   | 11% at 4 hours  | Not specified                                | [14]         |
| [ <sup>155</sup> Tb]Tb-crown-<br>αMSH | B16F10<br>(melanoma)                  | Not specified   | Good image<br>contrast, low<br>kidney uptake | [3]          |

## **Detailed Experimental Protocols**

This section provides synthesized protocols for key experiments in the preclinical evaluation of <sup>155</sup>Tb-based radiopharmaceuticals.

## Radiolabeling of DOTA-conjugated Peptides with <sup>155</sup>Tb

This protocol is based on methods described for labeling somatostatin analogues like DOTATOC and DOTATATE.[4][8]

#### Materials:

- 155TbCl₃ in 0.05 M HCl
- DOTA-conjugated peptide (e.g., DOTATOC)
- Sodium acetate buffer (0.5 M, pH 4.5)
- Metal-free water



- · Reaction vial (e.g., Eppendorf tube)
- Heating block or water bath
- Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) system for quality control

#### Procedure:

- In a sterile, metal-free reaction vial, add the desired amount of DOTA-conjugated peptide.
- Add sodium acetate buffer to adjust the pH of the final reaction mixture to approximately 4.5.
- Carefully add the <sup>155</sup>TbCl<sub>3</sub> solution to the vial. The molar ratio of chelator to radionuclide should be optimized, but a molar activity of up to 100 MBq/nmol has been successfully achieved.[4][8]
- Gently mix the reaction solution.
- Incubate the reaction mixture at 95°C for 10-15 minutes.[4]
- After incubation, allow the vial to cool to room temperature.
- Perform quality control to determine the radiochemical purity. This is typically done using ITLC with a suitable mobile phase or by radio-HPLC. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.[7]

## In Vitro Cell Uptake and Internalization Assay

This protocol outlines a standard procedure to assess the specific binding and internalization of a <sup>155</sup>Tb-labeled radiopharmaceutical in cancer cells.

#### Materials:

- Cancer cell line expressing the target receptor (and a negative control cell line)
- Cell culture medium and supplements
- 155Tb-labeled radiopharmaceutical



- Binding buffer (e.g., PBS with 1% BSA)
- Acid wash buffer (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8) to differentiate between membrane-bound and internalized activity
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

#### Procedure:

- Cell Plating: Seed cells in 12- or 24-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
- Incubation: Wash the cells with binding buffer. Add the <sup>155</sup>Tb-labeled radiopharmaceutical (at a specific concentration, e.g., 1 nM) to the wells. For competition studies, add an excess of the non-labeled peptide to a subset of wells to determine non-specific binding.
- Time Points: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
- Termination of Uptake: At each time point, remove the radioactive medium and wash the cells twice with ice-cold binding buffer.
- Internalization Assay:
  - To determine the internalized fraction, add the ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. This step removes the surface-bound radioactivity.
  - Collect the supernatant (contains surface-bound fraction).
  - Wash the cells once more with the acid wash buffer and pool the supernatants.
  - Lyse the cells with the lysis buffer to release the internalized radioactivity.
- Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.



 Data Analysis: Express the uptake as a percentage of the total added activity and normalize to the cell number or protein content.





Click to download full resolution via product page

Workflow for In Vitro Cell Uptake and Internalization Assay

## Preclinical SPECT/CT Imaging in Tumor-Bearing Animal Models

This protocol describes a general workflow for in vivo imaging of <sup>155</sup>Tb-labeled radiopharmaceuticals in mouse models of cancer.[6][7]

#### Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
- 155Tb-labeled radiopharmaceutical
- Anesthesia (e.g., isoflurane)
- Small-animal SPECT/CT scanner
- Saline for injection

#### Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
- Radiopharmaceutical Administration: Administer a defined activity of the <sup>155</sup>Tb-labeled radiopharmaceutical (e.g., 5-15 MBq) via intravenous (tail vein) injection.
- Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (e.g., 2, 24, 48, 96 hours) to assess the pharmacokinetics and tumor targeting. The animal should be kept under anesthesia and its body temperature maintained during the scan.
- SPECT Acquisition:
  - Position the animal in the center of the scanner's field of view.
  - Set the energy windows for the characteristic gamma peaks of <sup>155</sup>Tb (e.g., 86.6 keV and 105.3 keV).



- Acquire SPECT data over a 360° rotation using a step-and-shoot or continuous rotation mode. The acquisition time per projection will depend on the injected activity and scanner sensitivity.
- CT Acquisition: Immediately following the SPECT scan, acquire a CT scan for anatomical coregistration and attenuation correction.
- Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation and scatter.
- Image Analysis:
  - Fuse the SPECT and CT images.
  - Draw regions of interest (ROIs) over the tumor and major organs (e.g., kidneys, liver, bone) on the co-registered images.
  - Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
  - Calculate tumor-to-background ratios.
- Biodistribution (Optional but recommended): At the final imaging time point, euthanize the animal, dissect the tumor and major organs, weigh them, and measure their radioactivity using a gamma counter to validate the imaging-based quantification.

## **Conclusion and Future Perspectives**

**Terbium-155** has unequivocally demonstrated its potential as a superior diagnostic radionuclide for SPECT imaging in oncology. Its ideal decay characteristics for high-resolution imaging, coupled with a half-life that accommodates a wide range of targeting vectors, make it a versatile tool for preclinical research. The true power of <sup>155</sup>Tb lies in its role within the terbium theranostic family, which promises a seamless transition from diagnosis to personalized radionuclide therapy.



Future efforts will likely focus on scaling up the production of <sup>155</sup>Tb to meet clinical demands and conducting first-in-human studies to validate the promising preclinical findings. As targeting molecules become more sophisticated, the need for precise diagnostic imaging to guide their therapeutic application will only increase. **Terbium-155** is perfectly poised to meet this need, heralding a new era of precision in nuclear oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical SPECT Wikipedia [en.wikipedia.org]
- 2. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantitative SPECT imaging and biodistribution point to molecular weight independent tumor uptake for some long-circulating polymer nanocarriers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09183D [pubs.rsc.org]
- 7. 177Lu-PSMA-617 for Prostate Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Phase 3 Trial of 177Lu-Dotatate for Midgut Neuroendocrine Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Internalization and Externalization Integrity Study of Newly Synthesized 99mTc-Thymoquinone Radiopharmaceutical as Cancer Theranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. PET and SPECT Imaging of Tumor Biology: New Approaches towards Oncology Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]



- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] An Evidence-Based Review of Quantitative SPECT Imaging and Potential Clinical Applications | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Terbium-155: A New Frontier in Oncological Diagnostics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#terbium-155-as-a-diagnostic-radionuclide-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com